Boc-3,4-dihydroxy-L-phenylalanine
Overview
Description
Boc-3,4-dihydroxy-L-phenylalanine: is a derivative of 3,4-dihydroxyphenylalanine, commonly known as L-DOPA. It is a chiral amino acid that plays a crucial role in the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The Boc group (tert-butoxycarbonyl) is often used to protect the amino group during chemical synthesis, making this compound a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with L-phenylalanine.
Iodination: The benzene ring of L-phenylalanine is iodinated to form 4-iodine-phenylalanine.
Amino Protection: The amino group is protected using the Boc group to yield Boc-4-iodine-phenylalanine.
Grignard Reaction: Boc-4-iodine-phenylalanine is reacted with isopropyl Grignard reagent.
Final Product: The final step involves the reaction with B(OMe)3 to produce Boc-3,4-dihydroxy-L-phenylalanine.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-3,4-dihydroxy-L-phenylalanine can undergo oxidation to form quinones.
Reduction: It can be reduced to form catechols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Catechols.
Substitution: Various substituted phenylalanine derivatives
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a chiral auxiliary in asymmetric synthesis.
Biology:
- Studied for its role in the biosynthesis of neurotransmitters.
- Used in the development of biosensors for detecting catecholamines.
Medicine:
- Investigated for its potential in treating neurological disorders such as Parkinson’s disease.
- Used in the synthesis of pharmaceutical compounds.
Industry:
- Employed in the production of polymers and advanced materials.
- Utilized in the development of chiral recognition systems .
Mechanism of Action
Boc-3,4-dihydroxy-L-phenylalanine exerts its effects primarily through its role as a precursor in the biosynthesis of dopamine. The compound is decarboxylated by the enzyme aromatic L-amino acid decarboxylase to form dopamine. Dopamine then acts on dopamine receptors in the brain, influencing various physiological processes such as movement, mood, and cognition .
Comparison with Similar Compounds
3,4-Dihydroxyphenylalanine (L-DOPA): The parent compound, widely used in the treatment of Parkinson’s disease.
3,4-Dihydroxyphenylserine: Another derivative with similar biochemical properties.
α-Methyldopa: A derivative used as an antihypertensive agent.
Uniqueness:
- Boc-3,4-dihydroxy-L-phenylalanine is unique due to the presence of the Boc protecting group, which makes it more stable and easier to handle during chemical synthesis.
- It offers enhanced selectivity and specificity in chiral recognition applications compared to its unprotected counterparts .
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6/c1-14(2,3)21-13(20)15-9(12(18)19)6-8-4-5-10(16)11(17)7-8/h4-5,7,9,16-17H,6H2,1-3H3,(H,15,20)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEMVSDPTZRTIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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